5-Azaspiro[3.6]decan-6-one
Description
5-Azaspiro[3.6]decan-6-one is a bicyclic organic compound featuring a spirocyclic architecture where a six-membered lactam ring (containing a nitrogen atom) is fused to a three-membered carbocyclic ring via a shared spiro carbon atom. This unique structure imparts conformational rigidity, making it a valuable scaffold in medicinal chemistry and catalysis.
Properties
Molecular Formula |
C9H15NO |
|---|---|
Molecular Weight |
153.22 g/mol |
IUPAC Name |
5-azaspiro[3.6]decan-6-one |
InChI |
InChI=1S/C9H15NO/c11-8-4-1-2-5-9(10-8)6-3-7-9/h1-7H2,(H,10,11) |
InChI Key |
IHXPBURPQSJNBQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CCC2)NC(=O)C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Azaspiro[3.6]decan-6-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 1,1-pentamethylene oxalic acid with urea at temperatures ranging from 150-200°C . This reaction yields the desired spirocyclic compound through intramolecular cyclization.
Industrial Production Methods: For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and the use of catalysts, are carefully controlled to facilitate the efficient production of this compound .
Chemical Reactions Analysis
Types of Reactions: 5-Azaspiro[3.6]decan-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions typically yield amino derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the spirocyclic structure.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogenation using catalysts like palladium on carbon.
Substitution: Halogenating agents or nucleophiles under basic or acidic conditions.
Major Products: The major products formed from these reactions include oxo derivatives, amino derivatives, and various substituted spirocyclic compounds .
Scientific Research Applications
5-Azaspiro[3.6]decan-6-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of advanced materials with unique mechanical and chemical properties
Mechanism of Action
The mechanism of action of 5-Azaspiro[3.6]decan-6-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present on the spirocyclic structure .
Comparison with Similar Compounds
5-Azaspiro[4.4]nonan-5-ium Bromide (PTC-A) and 5-Azaspiro[4.5]decan-5-ium Bromide (PTC-B)
- Structure : PTC-A (spiro[4.4]) and PTC-B (spiro[4.5]) are phase-transfer catalysts with larger carbocyclic rings compared to the spiro[3.6] system.
- Impact : The increased ring size in PTC-B enhances steric bulk, improving enantioselectivity in asymmetric synthesis. This contrasts with the more compact spiro[3.6] system, which may favor different substrate binding modes.
5-Azaspiro[2.4]heptane Derivatives
- Structure : Smaller spiro[2.4] systems (e.g., 2-{5-azaspiro[2.4]heptan-7-yl}acetic acid, CAS 2055841-30-8).
- Impact : Reduced ring strain in spiro[3.6] derivatives compared to spiro[2.4] systems may enhance stability and synthetic accessibility. Smaller rings like spiro[2.4] are more prone to ring-opening reactions.
Heteroatom Substitution
5-Thia-8-azaspiro[3.6]decane Hydrochloride
- Structure : Replaces a carbon atom in the azabicyclic system with sulfur (5-Thia), retaining the spiro[3.6] framework.
Aderbasib (5-Azaspiro[2.5]octane Derivative)
- Structure : Spiro[2.5]octane core with hydroxamate and piperazinyl groups.
- Impact : The spiro[2.5] system in Aderbasib (CAS 791828-58-5) facilitates binding to ErbB sheddase (ADAM), a target in oncology. The smaller spiro system may limit conformational flexibility compared to spiro[3.6] derivatives.
Functional Group Variations
6-Azaspiro[4.5]decan-9-one Derivatives
- Structure : Spiro[4.5] system with ketone functionality (e.g., 6-Azaspiro[4.5]decan-9-one, CAS 1334146-61-0).
- Impact : The ketone group enables diverse derivatization (e.g., carboxylation, CAS 1512612-29-1), whereas the lactam in this compound offers nucleophilic reactivity for amide bond formation.
Comparative Data Table
Key Research Findings
Spiro[3.6] vs. Spiro[4.5] : Larger spiro systems (e.g., [4.5]) exhibit enhanced steric effects for catalysis, while compact [3.6] systems may improve metabolic stability in drug candidates.
Heteroatom Influence : Sulfur substitution in spiro[3.6] derivatives enhances material properties but may reduce bioavailability compared to nitrogen-rich analogs.
Ring Strain : Spiro[2.4] and [2.5] systems show higher synthetic challenges due to ring strain, whereas [3.6] and [4.5] systems balance stability and reactivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
